molecular formula C10H20O B8066126 2-(4,4-Dimethylcyclohexyl)ethan-1-ol

2-(4,4-Dimethylcyclohexyl)ethan-1-ol

Cat. No.: B8066126
M. Wt: 156.26 g/mol
InChI Key: SVNRZNYAUYWNBY-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)ethan-1-ol is a substituted cyclohexane derivative featuring a cyclohexyl ring with two methyl groups at the 4,4-positions and an ethanol moiety attached at the 2-position. weight: 164.20) and 2-(2,2-difluorocyclopentyl)ethan-1-ol . The cyclohexyl backbone with 4,4-dimethyl substitution likely imparts steric bulk and influences lipophilicity, while the ethanol group contributes to hydrogen bonding and solubility.

Properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2)6-3-9(4-7-10)5-8-11/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNRZNYAUYWNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis: 2-(4,4-Dimethylcyclohexyl)ethan-1-one

The ketonic precursor, 2-(4,4-Dimethylcyclohexyl)ethan-1-one, is synthesized via acid-catalyzed cyclization of dehydrolinalol, a cost-effective terpene derivative. Phosphoric or methanesulfonic acid facilitates cyclization at 80–120°C, yielding a mixture of cyclohexenyl ketones. Subsequent isomer separation via fractional distillation or chromatography isolates the 4,4-dimethyl variant.

Raney Nickel-Catalyzed Hydrogenation

Adapting the protocol from EP1000005B1, hydrogenation of 2-(4,4-Dimethylcyclohexyl)ethan-1-one employs neutral-to-weakly basic Raney nickel (0.05–0.5 wt%) in aqueous medium at 50–100°C under 5–10 bar H₂. This method achieves >95% conversion with negligible byproducts (e.g., ethylcyclohexane derivatives). The crystalline product requires no further purification, underscoring industrial viability.

Table 1: Hydrogenation Parameters and Outcomes

ParameterValue/RangeOutcome
Catalyst Loading0.1–0.3 wt%Optimal activity, minimal leaching
Temperature70–85°CComplete reduction in 7 hours
Pressure8–10 bar H₂98% yield, 99.5% purity
SolventWaterEco-friendly, facile isolation

Terpene Cyclization and Functionalization

Dehydrolinalol Cyclization

Dehydrolinalol undergoes acid-catalyzed (H₃PO₄ or CH₃SO₃H) cyclization at 300–500°C, producing 1-(3,3-dimethylcyclohex-1-enyl)ethanone. Isomerization to the 4,4-dimethyl variant is achieved via thermal rearrangement or catalytic treatment with Lewis acids (e.g., AlCl₃).

Acetalization-Reduction Tandem Approach

A two-step process from WO2016097569A1 involves:

  • Acetal Formation : Reacting the ketone with ethylene glycol or neopentyl glycol using triethyl orthoformate and p-toluenesulfonic acid (1 wt%).

  • Acetal Reduction : Hydrogenolysis of the acetal over Pd/C (5%) in ethanol at 50°C yields the target alcohol with 75–80% efficiency.

Table 2: Acetalization-Reduction Performance

DiolReaction Time (h)Reduction Yield (%)
Ethylene glycol2078
Neopentyl glycol2472
2-Methyl-1,3-propanediol1880

Alternative Reduction Techniques

Sodium Borohydride in Alcoholic Media

While less scalable, NaBH₄ reduction in methanol at 0°C affords the alcohol in 65–70% yield. However, product isolation requires chromatography due to residual borate salts, limiting industrial appeal.

Aluminum Isopropoxide (Meerwein-Ponndorf-Verley)

This transfer hydrogenation method uses excess isopropanol and Al(OiPr)₃ at reflux, achieving 60% yield. Though mild, the need for anhydrous conditions and prolonged reaction times (24–48 h) renders it less practical.

Stereochemical Considerations

The cyclohexane ring’s chair conformation influences the spatial orientation of the ethyl alcohol moiety. Catalytic hydrogenation with Raney nickel produces a racemic mixture, whereas chiral catalysts (e.g., Ru-BINAP) enable enantioselective synthesis. Optical rotation data for isolated enantiomers remain undocumented in patents, suggesting opportunities for further research.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Pilot studies demonstrate that continuous flow reactors with immobilized Raney nickel catalysts enhance throughput (10 kg/h) and reduce catalyst attrition. Gas-liquid mass transfer improvements under segmented flow regimes elevate yields to 99%.

Solvent Recycling

Aqueous workup phases from batch hydrogenation are distilled to recover >90% water, aligning with green chemistry principles. Catalyst reuse for 5–7 cycles maintains >90% activity, curtailing operational costs.

Challenges and Mitigation Strategies

Byproduct Formation

Ethylcyclohexane derivatives arise from over-hydrogenation or acid-catalyzed dehydration. Neutral pH (7–9) and controlled H₂ pressure (5–10 bar) suppress these pathways.

Isomer Purity

Crude cyclization products contain 3,3- and 4,4-dimethyl isomers. Simulated moving bed (SMB) chromatography achieves 99% isomer separation, albeit at elevated capital expenditure .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanal.

    Reduction: Formation of 2-(4,4-dimethylcyclohexyl)ethane.

    Substitution: Formation of 2-(4,4-dimethylcyclohexyl)ethyl halides or amines.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes and other hydrophobic regions in proteins.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
2-(4,4-Dimethylcyclohexyl)ethan-1-ol* C₁₀H₂₀O* 4,4-dimethylcyclohexyl, -OH ~156.27* High lipophilicity, moderate H-bonding N/A
2-(4,4-Difluorocyclohexyl)ethan-1-ol C₈H₁₄F₂O 4,4-difluorocyclohexyl, -OH 164.20 Increased polarity, lower boiling point
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol C₁₅H₁₉ClO 4,4-dimethyl, chlorophenyl, -CH₂OH 250.76 Aromaticity enhances UV activity; higher density (1.095 g/cm³)
(1S)-2-Amino-1-(4,4-dimethylcyclohexyl)ethan-1-ol C₁₀H₂₁NO 4,4-dimethylcyclohexyl, -NH₂, -OH 171.28 Amino group improves aqueous solubility
4,4-Dimethylcyclohex-2-en-1-ol C₈H₁₄O Cyclohexene, 4,4-dimethyl, -OH 126.20 Conjugated double bond increases reactivity

Notes:

  • Fluorine substituents (e.g., in C₈H₁₄F₂O) increase electronegativity and polarity, lowering boiling points relative to hydroxylated analogs .
  • Functional Group Influence: Amino derivatives (e.g., C₁₀H₂₁NO) exhibit higher solubility in polar solvents due to hydrogen bonding from -NH₂ and -OH groups . Aromatic chlorophenyl substituents (e.g., C₁₅H₁₉ClO) contribute to higher molecular weight and density (1.095 g/cm³) .
  • Reactivity : Cyclohexene derivatives (e.g., C₈H₁₄O) with conjugated double bonds are more reactive in Diels-Alder reactions compared to saturated cyclohexyl analogs .

Biological Activity

2-(4,4-Dimethylcyclohexyl)ethan-1-ol, also known as DMCE, is a compound that has garnered attention in biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of DMCE, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

  • Chemical Formula : C12_{12}H24_{24}O
  • Molecular Weight : 184.32 g/mol
  • Structure : DMCE features a cyclohexane ring with two methyl groups and an ethanol moiety.

Research indicates that DMCE may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : Studies have shown that DMCE possesses antimicrobial properties against various pathogens, potentially inhibiting their growth by disrupting cell membrane integrity.
  • Anti-inflammatory Effects : DMCE has been observed to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest that DMCE may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of DMCE involved testing against various bacterial strains. The results indicated that DMCE exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, DMCE demonstrated protective effects by reducing cell death and maintaining mitochondrial function. This suggests its potential role in the treatment of neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent research has highlighted the versatility of DMCE in various biological applications:

  • Antimicrobial Studies : A comprehensive evaluation revealed that DMCE could serve as a natural preservative in food products due to its antimicrobial properties.
  • Inflammation Modulation : In vitro studies showed that DMCE reduced the release of pro-inflammatory cytokines in activated macrophages.
  • Cytotoxicity Assessment : Cytotoxicity assays indicated that DMCE is relatively non-toxic to human cell lines at therapeutic concentrations.

Q & A

Q. What are the recommended synthetic routes for 2-(4,4-Dimethylcyclohexyl)ethan-1-ol?

  • Methodological Answer : The synthesis can be approached via nucleophilic addition or reduction of a precursor ketone. For example, reacting 4,4-dimethylcyclohexanone with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis could yield the target alcohol. Alternative routes may involve catalytic hydrogenation of substituted cyclohexenyl derivatives. Reaction conditions (temperature, solvent, catalyst) should be optimized to account for steric hindrance from the dimethyl group . Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent oxidation , and monitor reaction progress via TLC or GC-MS.

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., using DFT) to confirm the cyclohexyl and hydroxyl group positions. For example, the axial/equatorial conformation of substituents on the cyclohexane ring can be inferred from coupling constants .
  • Chromatography : Use HPLC with a polar stationary phase to assess purity, or GC-MS to detect volatile byproducts .

Q. What analytical techniques are suitable for characterizing this compound’s physical properties?

  • Methodological Answer :
  • Solubility : Measure in solvents (e.g., water, ethanol, DMSO) using gravimetric or spectrophotometric methods. Note that the hydrophobic dimethyl group may reduce aqueous solubility compared to fluorinated analogs .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures, critical for storage and reaction planning .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered derivatives like this compound?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature) to identify optimal conditions. For example, bulky ligands in transition-metal catalysts may improve selectivity .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve energy efficiency, particularly for slow nucleophilic substitutions .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :
  • Controlled Replication : Reproduce experiments under identical conditions (pH, temperature, solvent grade) to isolate variables. For instance, discrepancies in solubility may arise from trace impurities or hydration states .
  • Computational Modeling : Use COSMO-RS or molecular dynamics simulations to predict solubility trends and compare with empirical data .

Q. What computational strategies are effective for predicting biological interactions of this compound?

  • Methodological Answer :
  • Docking Studies : Employ software like AutoDock Vina to model binding affinities with target receptors (e.g., GPCRs or enzymes). The dimethylcyclohexyl group’s hydrophobicity may favor binding to lipid-rich domains .
  • QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., fluorinated cyclohexyl derivatives) .

Q. How does the stereochemistry of the cyclohexyl ring impact the compound’s reactivity and applications?

  • Methodological Answer :
  • Conformational Analysis : Use NMR NOE experiments or X-ray crystallography to determine axial/equatorial preferences of substituents. Steric effects from axial dimethyl groups may hinder nucleophilic attack .
  • Chiral Resolution : If enantiomers exist, employ chiral HPLC or enzymatic resolution to isolate stereoisomers for bioactivity testing .

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